cis-2-Fluorocyclopentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of cis-2-Fluorocyclopentane-1-sulfonyl chloride typically involves the fluorination of cyclopentane derivatives followed by sulfonylation.
Industrial Production Methods: : Industrial production methods for this compound often involve scalable processes that ensure high purity and yield. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: : cis-2-Fluorocyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation Products: Oxidation can yield sulfonic acids or sulfonyl fluorides.
Wissenschaftliche Forschungsanwendungen
cis-2-Fluorocyclopentane-1-sulfonyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of cis-2-Fluorocyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorocyclopentane-1-sulfonyl chloride: A similar compound with slight variations in stereochemistry.
Cyclopentane-1-sulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
Uniqueness: : cis-2-Fluorocyclopentane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which impart distinct reactivity and selectivity. This makes it a valuable compound in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C5H8ClFO2S |
---|---|
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
(1R,2S)-2-fluorocyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)5-3-1-2-4(5)7/h4-5H,1-3H2/t4-,5+/m0/s1 |
InChI-Schlüssel |
XKSZTDRWWIVGEF-CRCLSJGQSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C1)S(=O)(=O)Cl)F |
Kanonische SMILES |
C1CC(C(C1)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.